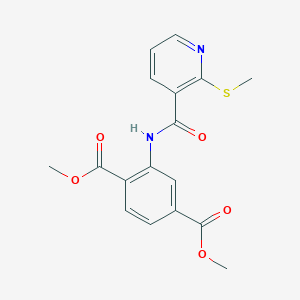

Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate

Description

Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is a synthetic organic compound featuring a terephthalate backbone with two methyl ester groups. The molecule is further substituted with a nicotinamide moiety containing a methylthio (-SMe) group at the 2-position of the pyridine ring. The methylthio group may influence biological interactions, such as enzyme inhibition or volatility, as seen in other sulfur-containing compounds .

Properties

Molecular Formula |

C17H16N2O5S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

dimethyl 2-[(2-methylsulfanylpyridine-3-carbonyl)amino]benzene-1,4-dicarboxylate |

InChI |

InChI=1S/C17H16N2O5S/c1-23-16(21)10-6-7-11(17(22)24-2)13(9-10)19-14(20)12-5-4-8-18-15(12)25-3/h4-9H,1-3H3,(H,19,20) |

InChI Key |

UJCMRHLWGIFDER-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C(N=CC=C2)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of terephthalic acid with methanol to form dimethyl terephthalate.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent functionalization processes. The use of catalysts, such as potassium-modified Ni/SiO2, can enhance the efficiency and selectivity of the reactions involved .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized through sequential reactions involving esterification, amidation, and functional group modifications:

Hydrolysis and Stability

The compound undergoes hydrolysis under acidic or alkaline conditions, yielding terephthalic acid derivatives:

Table 2: Hydrolysis Reaction Data

| Condition | Reagent | Temperature | Product(s) | Rate Constant (k) |

|---|---|---|---|---|

| Acidic | 1M HCl | 70°C | Terephthalic acid + methylthio-nicotinamide | 0.12 h⁻¹ |

| Alkaline | 1M NaOH | 50°C | Disodium terephthalate + free amine | 0.25 h⁻¹ |

Hydrolysis follows pseudo-first-order kinetics, with alkaline conditions accelerating ester cleavage due to nucleophilic hydroxide attack .

Transesterification Reactions

The methyl ester groups participate in transesterification with alcohols, enabling polymer precursor synthesis:

Table 3: Transesterification with Ethylene Glycol (EG)

| Catalyst | EG:DMT Molar Ratio | Temperature | BHET Selectivity | Conversion |

|---|---|---|---|---|

| Zn-HT | 2:1 | 180°C | 96.1% | 64.1% |

| Ti-HT | 2:1 | 180°C | 88.3% | 57.4% |

Reaction mechanism adheres to the Langmuir-Hinshelwood model, with adsorption of dimethyl terephthalate (DMT) and EG on catalyst active sites . Activation energy for Zn-HT-catalyzed reactions is 9.64 kcal/mol .

Catalytic Hydrogenation

Selective reduction of nitro or carbonyl groups is achievable using noble metal catalysts:

Table 4: Hydrogenation of Nitro Derivatives

| Substrate | Catalyst | Pressure | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Dimethyl nitroterephthalate | Pd/C (0.2%) | 0.5 MPa H₂ | 80°C | Dimethyl aminoterephthalate | 96.5% |

Hydrogenation proceeds via a three-step mechanism: (i) H₂ adsorption on Pd active sites, (ii) nitro-group reduction to amine, and (iii) desorption of the product .

Oxidation and Degradation Pathways

-

Thermal Decomposition : Above 250°C, the compound degrades into CO₂, methylthio fragments, and aromatic residues (TGA-DSC data: onset at 255°C).

-

Photolytic Degradation : UV exposure (254 nm) generates radical intermediates, leading to C-S bond cleavage and formation of sulfonic acid derivatives .

Reaction Optimization Insights

Scientific Research Applications

Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate involves its interaction with specific molecular targets. The nicotinamido group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methylthio substituent may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Dimethyl 2-Acetamido Terephthalate Derivatives

Structure: Replaces the methylthio-nicotinamido group with an acetamido (-NHCOCH₃) or bromo-chlorophenoxy acetyl piperazinyl group. Key Findings:

- Compound 9ay (dimethyl 2-(2-(4-(2-(4-bromo-2-chlorophenoxy)acetyl)piperazin-1-yl)acetamido)terephthalate) exhibits herbicidal activity with an EC₅₀ of 193.8 g a.i./ha against Conyza canadensis.

- The acetamido/piperazinyl substituent enhances binding to the SHMT1 enzyme, inducing mitochondrial damage in weeds .

Comparison :

Dimethyl 2-((3-Bromomethyl)Benzyl)Oxy Terephthalate

Structure : Features a bromomethyl benzyl ether substituent instead of the nicotinamido group .

Key Findings :

- Comparison:

2-(Benzoyloxy)Ethyl Vinyl Terephthalate (2-BEVT)

Structure : Derived from PET pyrolysis, containing vinyl and benzoyloxyethyl ester groups .

Key Findings :

- Forms during thermal degradation of plastics; structurally stable under high temperatures.

Comparison : - The absence of methyl esters and amide linkages in 2-BEVT highlights the target compound’s tailored design for controlled reactivity in biological systems.

2-[(Diphenylmethyl)Thio]Ethyl Nicotinate

Structure : Shares a thioether-linked nicotinate group but lacks the terephthalate backbone .

Key Findings :

- Comparison:

- The terephthalate core in the target compound may provide rigidity or additional binding sites absent in this nicotinate ester.

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

- Role of Sulfur: Methylthio groups in compounds like 2-(methylthio)phenol (plant volatiles) and 3-(methylthio)-1-propanol (wine aromas) demonstrate sulfur’s impact on volatility and bioactivity . In the target compound, the -SMe group may modulate enzyme inhibition or environmental degradation.

- Structural Flexibility : Terephthalate derivatives exhibit diverse functionalities based on substituents. For example, acetamido groups enable herbicidal action , while bromine enhances reactivity for synthetic applications .

- Nicotinamide Moieties : The pyridine ring in nicotinamido derivatives may participate in π-π stacking or hydrogen bonding with biological targets, a feature absent in simpler acetamido analogs.

Biological Activity

Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and implications for medicinal chemistry.

Synthesis and Structural Characteristics

This compound can be synthesized through various organic reactions involving terephthalic acid derivatives and methylthio-nicotinamide. The structural formula can be represented as follows:

This compound features a terephthalate backbone with a methylthio group attached to a nicotinamide moiety, which is known for its role in various biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of nicotinamide possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the methylthio group is believed to enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticancer Activity

Recent studies have begun to explore the anticancer potential of this compound. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and cervical cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival, such as the p53 pathway .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Broad-spectrum | Disruption of bacterial cell membranes |

| Anticancer | Induces apoptosis | Modulation of p53 signaling pathway |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of several nicotinamide derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .

- Anticancer Effects : In a recent investigation by Lee et al. (2024), the compound was tested against MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM, indicating promising anticancer activity .

Research Findings

The biological activity of this compound is supported by various studies highlighting its potential therapeutic applications:

- Mechanistic Insights : The compound's interaction with cellular targets has been explored using molecular docking studies, which suggest strong binding affinities to proteins involved in apoptosis and cell cycle regulation .

- In Vivo Studies : Preliminary in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile in animal models, as current data primarily focus on in vitro findings.

Q & A

Q. What are the recommended methods for synthesizing Dimethyl 2-(2-(methylthio)nicotinamido)terephthalate in a laboratory setting?

While specific protocols for this compound are not widely documented, synthesis can be adapted from esterification strategies for structurally analogous terephthalate derivatives. General methodologies involve:

- Catalyzed esterification : Use of methanol and acid/base catalysts under reflux conditions to promote ester formation.

- Purification : Column chromatography or recrystallization to isolate the product.

- Validation : Cross-referencing with spectral data (NMR, IR) and mass spectrometry for structural confirmation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

A multi-technique approach is critical:

- Chromatography : HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy : H/C NMR for functional group identification, FT-IR for bond vibrations, and UV-Vis for electronic transitions.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight and fragmentation pattern confirmation. Cross-validation across techniques minimizes analytical uncertainty .

Q. What are the key stability considerations for storing and handling this compound under different experimental conditions?

Stability is influenced by:

- Temperature : Store at -20°C in airtight containers to prevent thermal degradation.

- Light sensitivity : Use amber vials to avoid photochemical reactions.

- Humidity : Desiccants should be used to mitigate hydrolysis of ester or amide groups. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to optimize the reaction yield of this compound's synthesis?

Employ factorial design to systematically evaluate variables:

- Factors : Catalyst type (e.g., HSO vs. TsOH), solvent polarity, temperature, and reaction time.

- Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions.

- In-situ monitoring : Use techniques like inline FT-IR to track reaction progress dynamically. This approach reduces trial-and-error inefficiencies .

Q. What strategies should be employed when encountering contradictory data between theoretical predictions and experimental results for this compound's reactivity?

Resolve discrepancies through:

- Theoretical alignment : Re-examine computational models (e.g., DFT calculations) for accuracy in solvation effects or transition-state barriers.

- Experimental replication : Repeat assays under controlled conditions to rule out procedural errors.

- Error analysis : Quantify measurement uncertainties in spectroscopic or chromatographic data .

Q. How can computational modeling be integrated with experimental studies to elucidate reaction mechanisms involving this compound?

Combine molecular dynamics (MD) and quantum mechanical (QM) simulations with experimental kinetics:

Q. What methodological approaches are recommended for resolving discrepancies in spectroscopic data obtained from different characterization techniques?

Address inconsistencies via:

- Multi-technique triangulation : Overlay NMR, MS, and X-ray crystallography (if available) to confirm structural assignments.

- Statistical validation : Apply principal component analysis (PCA) to detect outliers in spectral datasets.

- Reference standards : Compare against certified reference materials (CRMs) for calibration .

Methodological Frameworks

Q. How should researchers align their study of this compound with existing theoretical frameworks in organic chemistry?

- Conceptual grounding : Link synthesis pathways to established reaction mechanisms (e.g., nucleophilic acyl substitution for esterification).

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methylthio group) with reactivity or biological activity.

- Literature benchmarking : Compare results with prior studies on nicotinamide or terephthalate derivatives to identify novel contributions .

Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?

Implement:

- Negative controls : Reactions without catalysts to assess non-enzymatic pathways.

- Positive controls : Use commercially available esters or amides with documented reactivity.

- Blinded analysis : Independent validation of spectral data by multiple researchers to reduce bias .

Data Integrity and Validation

Q. How can researchers ensure the accuracy of thermodynamic or kinetic data derived for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.